

# Independent Verification of BCM-599 (ABBV-599) Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational combination therapy ABBV-599, also referred to as **BCM-599**, with its individual components and placebo. The findings are based on data from phase 2 clinical trials in patients with rheumatoid arthritis and systemic lupus erythematosus (SLE). This document summarizes the quantitative performance data, details the experimental protocols of the key studies, and visualizes the relevant biological pathways and experimental workflows.

## **Executive Summary**

ABBV-599 is a combination therapy comprising elsubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, and upadacitinib, a Janus kinase (JAK) inhibitor. Clinical trial data from studies in both rheumatoid arthritis and systemic lupus erythematosus have demonstrated that the clinical efficacy of ABBV-599 is overwhelmingly driven by the upadacitinib component.[1][2] Elsubrutinib, when administered as a monotherapy or in combination, did not show a discernible therapeutic effect beyond that of placebo in these studies.[1][2] Consequently, the combination therapy did not demonstrate a synergistic or additive benefit over upadacitinib alone.

## **Data Presentation: Comparative Efficacy**

The following tables summarize the key quantitative findings from the phase 2 clinical trials, providing a clear comparison of the performance of ABBV-599, its components, and placebo.



Table 1: Rheumatoid Arthritis Phase 2 Trial (NCT03682705) - Primary Endpoint at Week 12[1]

| Treatment Group                                       | Mean Change from<br>Baseline in DAS28-CRP* | P-value vs. Placebo |
|-------------------------------------------------------|--------------------------------------------|---------------------|
| ABBV-599 (elsubrutinib 60 mg<br>+ upadacitinib 15 mg) | -1.44                                      | <0.0001             |
| Elsubrutinib 60 mg                                    | -0.40                                      | 0.29                |
| Elsubrutinib 20 mg                                    | -0.20                                      | 0.61                |
| Elsubrutinib 5 mg                                     | -0.21                                      | 0.57                |
| Upadacitinib 15 mg                                    | -1.75                                      | <0.0001             |
| Placebo                                               | -0.21                                      | -                   |

<sup>\*</sup>Disease Activity Score in 28 joints using C-reactive protein. A more negative score indicates greater improvement.

Table 2: Systemic Lupus Erythematosus Phase 2 "SLEek" Trial (NCT03978520) - Primary Endpoint at Week 24[2]

| Treatment Group                                                    | Proportion of Patients<br>Achieving SRI-4* and<br>Glucocorticoid Dose ≤10<br>mg/day | P-value vs. Placebo |
|--------------------------------------------------------------------|-------------------------------------------------------------------------------------|---------------------|
| ABBV-599 High Dose<br>(elsubrutinib 60 mg +<br>upadacitinib 30 mg) | 48.5%                                                                               | 0.081               |
| Upadacitinib 30 mg                                                 | 54.8%                                                                               | 0.028               |
| Placebo                                                            | 37.3%                                                                               | -                   |

<sup>\*</sup>SLE Responder Index-4.



Note: The ABBV-599 low dose (elsubrutinib 60 mg + upadacitinib 15 mg) and elsubrutinib 60 mg monotherapy arms of the SLEek study were discontinued due to lack of efficacy based on a planned interim analysis.[2]

#### **Signaling Pathways and Mechanisms of Action**

The components of ABBV-599 target distinct signaling pathways involved in the immune response.

Upadacitinib and the JAK-STAT Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular enzymes that play a crucial role in the signaling pathway of numerous cytokines and growth factors that are central to inflammation and immune function. By inhibiting JAK1, upadacitinib modulates the signaling of pro-inflammatory cytokines.



Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the inhibitory action of upadacitinib.

Elsubrutinib and the B-Cell Receptor (BCR) Pathway



Elsubrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), an enzyme essential for B-cell receptor signaling. The BCR pathway is critical for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in autoimmune diseases.



Click to download full resolution via product page

Caption: The B-Cell Receptor signaling pathway and the inhibitory action of elsubrutinib.

#### **Experimental Protocols**

Below are the detailed methodologies for the key phase 2 clinical trials cited in this guide.

Rheumatoid Arthritis (NCT03682705)[1]

- Study Design: A multicenter, double-blind, parallel-group, dose-exploratory, randomized, placebo-controlled phase 2 trial.
- Participant Population: Patients aged 18 years or older with a diagnosis of rheumatoid arthritis who had an inadequate response or intolerance to biological disease-modifying antirheumatic drugs (bDMARDs).
- Randomization: Eligible patients were randomly assigned in a 3:2:2:2:2:1 ratio to one of six treatment arms.
- Treatment Arms:
  - ABBV-599 (upadacitinib 15 mg + elsubrutinib 60 mg) daily



- Elsubrutinib 60 mg daily
- Elsubrutinib 20 mg daily
- Elsubrutinib 5 mg daily
- Upadacitinib 15 mg daily
- Placebo daily
- Primary Endpoint: The primary outcome was the change from baseline in the Disease Activity Score of 28 joints with C-reactive protein (DAS28-CRP) at week 12.
- Blinding: The study was double-blind, meaning neither the investigators, site personnel, nor
  the patients knew which treatment was being administered.

Systemic Lupus Erythematosus (SLE) - "SLEek" Trial (NCT03978520)[2]

- Study Design: A phase 2, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
- Participant Population: Adult patients with moderately to severely active SLE.
- Randomization: Patients were randomized in a 1:1:1:1:1 ratio to one of five treatment arms.
- Treatment Arms:
  - ABBV-599 High Dose (elsubrutinib 60 mg + upadacitinib 30 mg) once daily
  - ABBV-599 Low Dose (elsubrutinib 60 mg + upadacitinib 15 mg) once daily
  - Elsubrutinib 60 mg once daily
  - Upadacitinib 30 mg once daily
  - Placebo once daily
- Primary Endpoint: The proportion of patients achieving a Systemic Lupus Erythematosus
   Responder Index 4 (SRI-4) response and a glucocorticoid dose of 10 mg or less of



prednisone equivalent once per day at week 24.

 Key Methodological Note: As per a planned interim analysis, the ABBV-599 low-dose and elsubrutinib 60 mg arms were discontinued for lack of efficacy.

#### **Experimental Workflow**

The general workflow for these phase 2 clinical trials is depicted below.



Click to download full resolution via product page

Caption: A generalized workflow for the ABBV-599 phase 2 clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Safety and efficacy of elsubrutinib or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies: a multicentre, double-blind, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Upadacitinib or Elsubrutinib Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of BCM-599 (ABBV-599)
   Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b13432353#independent-verification-of-bcm-599-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com